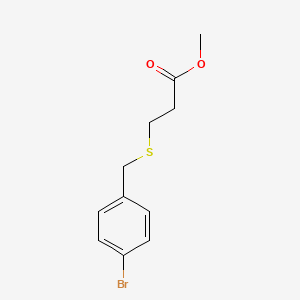
3-Fluoro-1,2-dimethyl-4-phenylpyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-1,2-dimethyl-4-phenylpyrrole is a fluorinated pyrrole derivative. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. Fluorinated pyrroles are of significant interest due to their unique biological, metabolic, physical, and pharmacokinetic properties . These compounds are integral to medicinal chemistry and have been developed as anti-inflammatory and anti-hypertension agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1,2-dimethyl-4-phenylpyrrole can be achieved through various methods. One approach involves the condensation of benzaldehyde with t-butylsulfinamide to generate the corresponding imine, which upon vinylation with vinylmagnesium bromide affords the desired allylic amine. Reductive amination of this amine with p-anisaldehyde produces the protected amine, which can then be cyclized to form the pyrrole core .
Industrial Production Methods
Industrial production methods for fluorinated pyrroles often involve electrophilic fluorination. Direct fluorination of pyrrole rings can be performed using elemental fluorine or xenon difluoride. These methods provide regioselective fluorination, although the high reactivity of pyrrole rings towards electrophiles can lead to polymerization and moderate yields .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-1,2-dimethyl-4-phenylpyrrole undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can modify the pyrrole ring, introducing functional groups such as carbonyls.
Reduction: Reduction reactions can be used to modify substituents on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic fluorination can be achieved using xenon difluoride or elemental fluorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic fluorination can yield 2-fluoropyrroles or 3-fluoropyrroles depending on the regioselectivity of the reaction .
Applications De Recherche Scientifique
3-Fluoro-1,2-dimethyl-4-phenylpyrrole has various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Industry: Fluorinated pyrroles are used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Fluoro-1,2-dimethyl-4-phenylpyrrole involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets. The exact pathways and targets depend on the specific application, such as anti-inflammatory or anti-hypertension effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-1-phenylpyrrole: Another fluorinated pyrrole with similar biological properties.
2-Fluoropyrrole: A regioisomer with different substitution patterns and reactivity.
Uniqueness
3-Fluoro-1,2-dimethyl-4-phenylpyrrole is unique due to its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. The presence of both fluorine and phenyl groups can enhance its binding affinity and metabolic stability compared to other fluorinated pyrroles .
Propriétés
Formule moléculaire |
C12H12FN |
|---|---|
Poids moléculaire |
189.23 g/mol |
Nom IUPAC |
3-fluoro-1,2-dimethyl-4-phenylpyrrole |
InChI |
InChI=1S/C12H12FN/c1-9-12(13)11(8-14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3 |
Clé InChI |
WYJPFFOYNWJJIZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CN1C)C2=CC=CC=C2)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
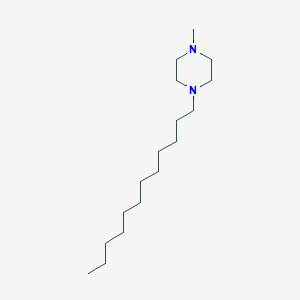
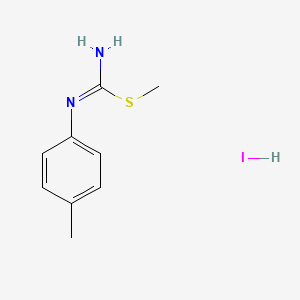
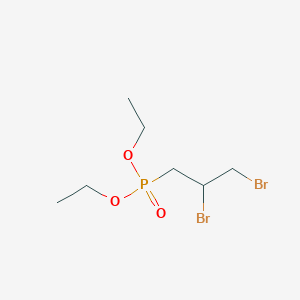
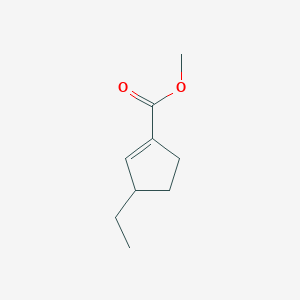
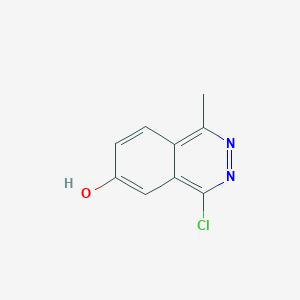
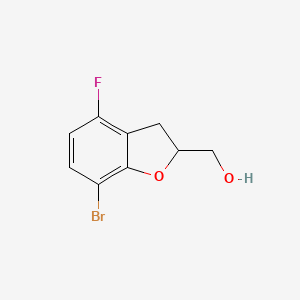
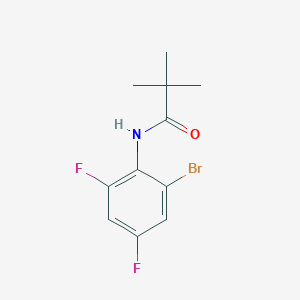
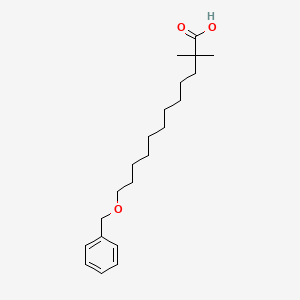
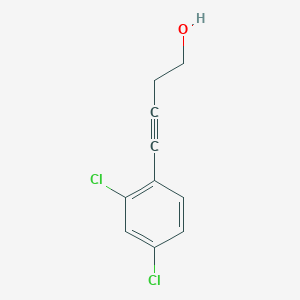
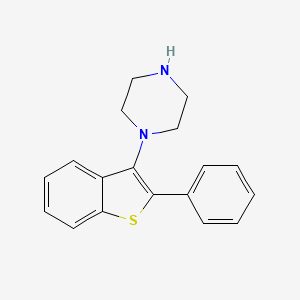
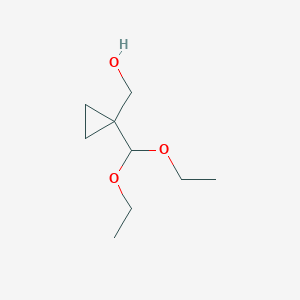
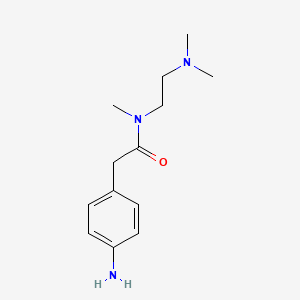
![8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B8489835.png)
